(E)-methyl 3-iodoacrylate

Stereospecific synthesis Isomeric purity Procurement specification

(E)-Methyl 3-iodoacrylate (CAS 6213-88-3) is a β-iodo-α,β-unsaturated methyl ester belonging to the iodoacrylate family of activated alkenes. It features a trans (E) configuration about the double bond, an iodine atom at the β-position, and a methyl ester group.

Molecular Formula C4H5IO2
Molecular Weight 211.99 g/mol
CAS No. 6213-88-3
Cat. No. B151994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 3-iodoacrylate
CAS6213-88-3
Molecular FormulaC4H5IO2
Molecular Weight211.99 g/mol
Structural Identifiers
SMILESCOC(=O)C=CI
InChIInChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3
InChIKeySUQXOFVGKSUSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Methyl 3-Iodoacrylate (CAS 6213-88-3) – Verified Identity and Core Specifications for Procurement


(E)-Methyl 3-iodoacrylate (CAS 6213-88-3) is a β-iodo-α,β-unsaturated methyl ester belonging to the iodoacrylate family of activated alkenes. It features a trans (E) configuration about the double bond, an iodine atom at the β-position, and a methyl ester group. With a molecular formula of C₄H₅IO₂ and a molecular weight of 211.99 g·mol⁻¹, this compound is a solid at ambient temperature (mp 84.5–85 °C) . It serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions, including Heck, Suzuki, Sonogashira, and Stille couplings, where the iodine atom acts as a superior leaving group compared to bromine or chlorine . The compound is commercially available from multiple reputable suppliers at purities of ≥97–98% (Sigma-Aldrich, Aladdin) and requires storage at 2–8 °C with protection from light .

Why (E)-Methyl 3-Iodoacrylate Cannot Be Casually Replaced by the (Z)-Isomer or Bromo/Chloro Analogs


In synthetic planning, substituting (E)-methyl 3-iodoacrylate with its (Z)-stereoisomer, the ethyl ester homolog, or the corresponding bromo/chloroacrylate can lead to divergent outcomes in yield, stereochemical fidelity, and catalyst compatibility. The (Z)-isomer (CAS 6214-23-9) is commercially supplied as a 95/5 Z/E mixture, introducing 5% of the unwanted E-isomer that compromises stereospecific transformations . The ethyl ester variant remains a liquid, posing challenges for accurate gravimetric dispensing and recrystallization-based purification . Furthermore, the iodine atom undergoes oxidative addition with Pd(0) significantly faster than bromine, and bromoacrylates in turn are far more reactive than chloroacrylates, meaning that substitution with a lighter halide can drastically reduce cross-coupling efficiency or require harsher conditions [1]. These factors collectively make generic substitution scientifically unsound when stereochemical integrity, reaction rate, and operational convenience are critical.

Quantitative Differentiation of (E)-Methyl 3-Iodoacrylate from Its Closest Analogs


Single-Isomer Purity vs. (Z)-Isomer as a 95/5 Z/E Stereoisomeric Mixture

Commercially, (E)-methyl 3-iodoacrylate (CAS 6213-88-3) is supplied as a single stereoisomer with a purity specification of ≥98% (Sigma-Aldrich) or ≥97% (Aladdin) . In contrast, the (Z)-isomer (CAS 6214-23-9) is explicitly listed as a 95/5 Z/E mixture, meaning every batch inherently contains ~5% of the E-isomer . For stereospecific reactions where the olefin geometry is transferred to the product, this 5% contamination directly translates to a 5% yield loss of the desired stereoisomer and necessitates additional purification steps.

Stereospecific synthesis Isomeric purity Procurement specification

Solid Physical State Enabling Gravimetric Precision vs. Liquid Ethyl Ester Homolog

(E)-Methyl 3-iodoacrylate is a crystalline solid with a melting point of 84.5–85 °C, enabling routine gravimetric dispensing on a standard analytical balance with high accuracy . The ethyl ester homolog, (E)-ethyl 3-iodoacrylate (CAS 31930-37-7), is a liquid at 20 °C and must be dispensed by volume or weighed as a volatile oil, introducing greater measurement uncertainty . The (Z)-methyl ester is likewise a liquid. This solid-state advantage is particularly relevant when preparing stock solutions of precise molarity for reproducible reaction screening.

Solid dispensing Weighing accuracy Physical form

Enhanced Pd Insertion Reactivity of the Iodoacrylate Moiety Over Bromoacrylate

In Stille coupling reactions catalyzed by tertiary arsine–Pd systems, the iodoacrylate substrate exhibits intrinsically higher reactivity toward Pd(0) oxidative addition than the analogous bromoacrylate. Density functional theory (DFT) analysis and experimental observation confirm that this kinetic preference suppresses competing C–S bond insertion by the Pd catalyst, thereby increasing the yield of the desired cross-coupled product [1]. While the study uses iodoacrylate esters generically, the underlying periodic trend (C–I bond dissociation energy ~57 kcal·mol⁻¹ vs. C–Br ~70 kcal·mol⁻¹) applies across the ester series, giving the iodo compound a thermodynamic advantage in the rate-determining oxidative addition step.

Oxidative addition Cross-coupling kinetics Pd(0) catalysis

Stereochemical Fidelity in Pd-Mediated Reductive Homocoupling

Iodoacrylate esters, including methyl (E)-3-iodoacrylate, undergo palladium-catalyzed reductive homocoupling to produce dienyl diester derivatives. Critically, the reaction proceeds with inversion of stereochemistry about one iodoalkene unit, yielding products in which the (E)-configuration of the starting material is preserved in the newly formed double bonds [1]. This stereospecific outcome is in contrast to the (Z)-iodoacrylate, which under identical conditions would deliver the (Z)-diene product. No bromo- or chloroacrylate equivalent is reported to participate in this transformation with comparable efficiency, highlighting a unique reactivity profile for the iodo substrate.

Stereocontrol Reductive coupling Diene synthesis

Atmospheric Oxidation Reactivity: E-Isomer Degrades 13% Faster Than Z-Isomer, Informing Storage and Environmental Fate

Predicted hydroxyl radical reaction rate constants calculated via the AOPWIN model differentiate the two stereoisomers: the trans (E)-methyl 3-iodoacrylate exhibits an overall OH rate constant of 6.04×10⁻¹² cm³·molecule⁻¹·sec⁻¹, while the cis (Z)-isomer shows 5.35×10⁻¹² cm³·molecule⁻¹·sec⁻¹ . The resulting atmospheric half-lives (assuming 12-hr daylight and [OH] = 1.5×10⁶ cm⁻³) are 1.77 days for the E-isomer and 2.00 days for the Z-isomer. Although this difference appears modest, it reflects a 13% higher susceptibility of the E-isomer to atmospheric oxidation, which has practical consequences for long-term storage stability and environmental persistence assessment.

Environmental fate OH radical kinetics Storage stability

Evidence-Backed Application Scenarios for (E)-Methyl 3-Iodoacrylate


Stereospecific Synthesis of (E)-Configured Pharmaceutical Intermediates

Procure when the target molecule mandates a trans (E) double bond geometry that must be installed with greater than 95% stereochemical fidelity. The single-isomer (E)-methyl 3-iodoacrylate avoids the 5% E-isomer contamination inherent in commercial (Z)-isomer batches, ensuring that downstream Heck or Sonogashira products retain the desired (E)-configuration without isomeric dilution. This is critical for active pharmaceutical ingredients (APIs) where the E/Z geometry governs receptor binding and regulatory specifications demand >99% isomeric purity .

Gravimetric Preparation of Stock Solutions for High-Throughput Reaction Screening

Choose the solid (E)-methyl 3-iodoacrylate over its liquid ethyl ester homolog when preparing stock solutions for parallel catalyst screening or microfluidic reaction optimization. The crystalline solid can be weighed to ±0.1 mg precision on a standard balance, enabling accurate preparation of solutions at defined molarity (e.g., 1 mM, 5 mM). This minimizes well-to-well concentration variability and improves the statistical quality of screening data .

Low-Temperature Pd-Catalyzed Cross-Coupling of Heat-Sensitive Substrates

Utilize the enhanced Pd(0) oxidative addition reactivity of the iodoacrylate over the bromoacrylate to conduct Stille or Heck couplings at reduced temperatures (e.g., room temperature vs. 50–80 °C). This is particularly advantageous when coupling thermally labile fragments such as polyunsaturated natural product subunits or functionalized heterocycles that decompose upon prolonged heating. The lower C–I bond dissociation energy translates to a lower activation barrier for the rate-determining step, enabling catalyst turnover under milder conditions [1].

Reductive Homocoupling for (E,E)-Diene Building Blocks in Polyene Natural Product Synthesis

Deploy (E)-methyl 3-iodoacrylate in Pd-mediated reductive homocoupling to assemble symmetrical (E,E)-dienyl diesters, which serve as key intermediates in the total synthesis of polyene macrolides, carotenoids, and conjugated polymers. The stereospecific nature of the coupling ensures that the trans geometry of the starting material is faithfully transferred to the product, a prerequisite for the biological activity of polyene antibiotics and the optoelectronic properties of conjugated materials [2].

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